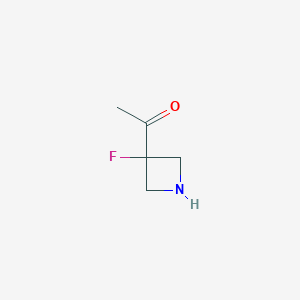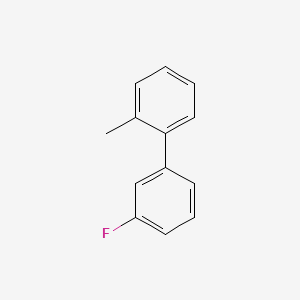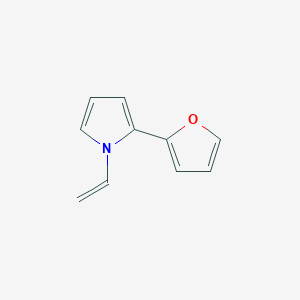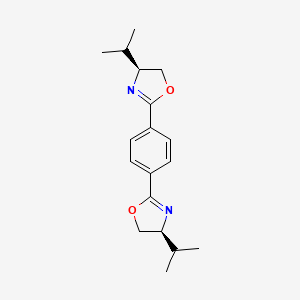
4-(5-Ethylfuran-3-yl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethylfuran-3-yl)benzene-1,2-diamine is an organic compound characterized by a benzene ring substituted with an amino group and an ethylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of ethylfuran with a halogenated benzene-1,2-diamine under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent, often conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form different amines or amides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may involve strong nucleophiles like hydroxide (OH⁻).
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amides, secondary amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound may serve as a precursor for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.
Comparison with Similar Compounds
4-(5-Methylfuran-3-yl)benzene-1,2-diamine: Similar structure with a methyl group instead of an ethyl group.
4-(5-Propylfuran-3-yl)benzene-1,2-diamine: Similar structure with a propyl group instead of an ethyl group.
4-(5-Butylfuran-3-yl)benzene-1,2-diamine: Similar structure with a butyl group instead of an ethyl group.
Uniqueness: 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine stands out due to its specific ethyl group, which influences its reactivity and biological activity
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(5-ethylfuran-3-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-10-5-9(7-15-10)8-3-4-11(13)12(14)6-8/h3-7H,2,13-14H2,1H3 |
InChI Key |
WJPKKYQDBMYBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CO1)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



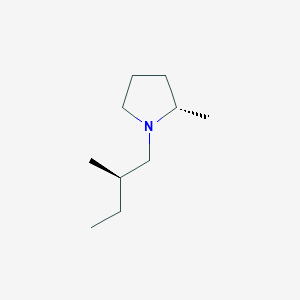
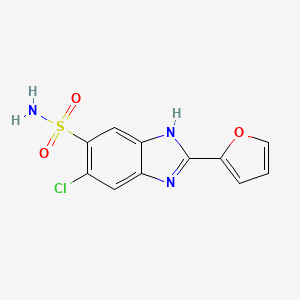
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
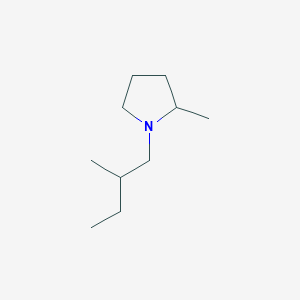
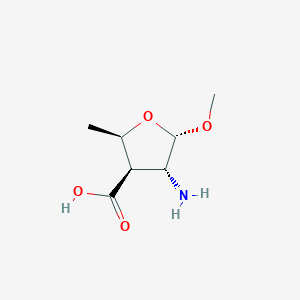
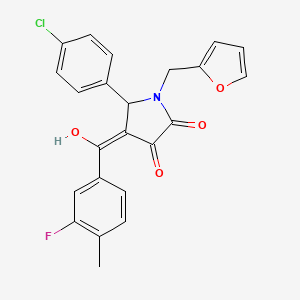
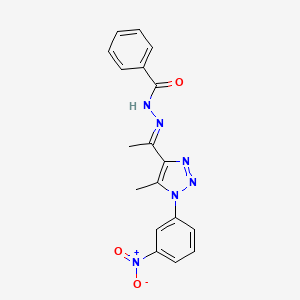
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
